

Using TH9619 in combination with low-folate diet in vivo

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Compound of Interest

Compound Name: TH9619

Cat. No.: B11929107

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Application Note & Protocol

Topic: In Vivo Application of **TH9619** in Combination with a Low-Folate Dietary Regimen

AN-ID: MTHFD-T9619-IV-LF-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

TH9619 is a potent small-molecule inhibitor of the one-carbon (1C) metabolism enzymes Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase 1 and 2 (MTHFD1/2).[1] MTHFD2 is highly expressed in various cancers and embryonic tissues but is largely absent in normal adult tissues, making it a compelling therapeutic target.[2][3] **TH9619** exerts its anticancer effects through a novel "folate trapping" mechanism. By inhibiting cytosolic MTHFD1, it causes the accumulation of the intermediate 10-formyl-tetrahydrofolate (10-CHO-THF).[4][5] This trapping depletes the free tetrahydrofolate pool required for thymidylate synthesis, leading to uracil misincorporation into DNA, replication stress, and selective apoptosis in MTHFD2-expressing cancer cells.[6][7]

Preclinical studies have demonstrated that the in vivo efficacy of **TH9619** is significantly enhanced when combined with a low-folate diet.[1][4] Standard laboratory mouse chow contains high levels of folate, which can counteract the therapeutic effect of **TH9619** by replenishing the folate cycle.[8][9] This application note provides a detailed protocol for

evaluating the synergistic antitumor activity of **TH9619** and a low-folate diet in a murine xenograft model.

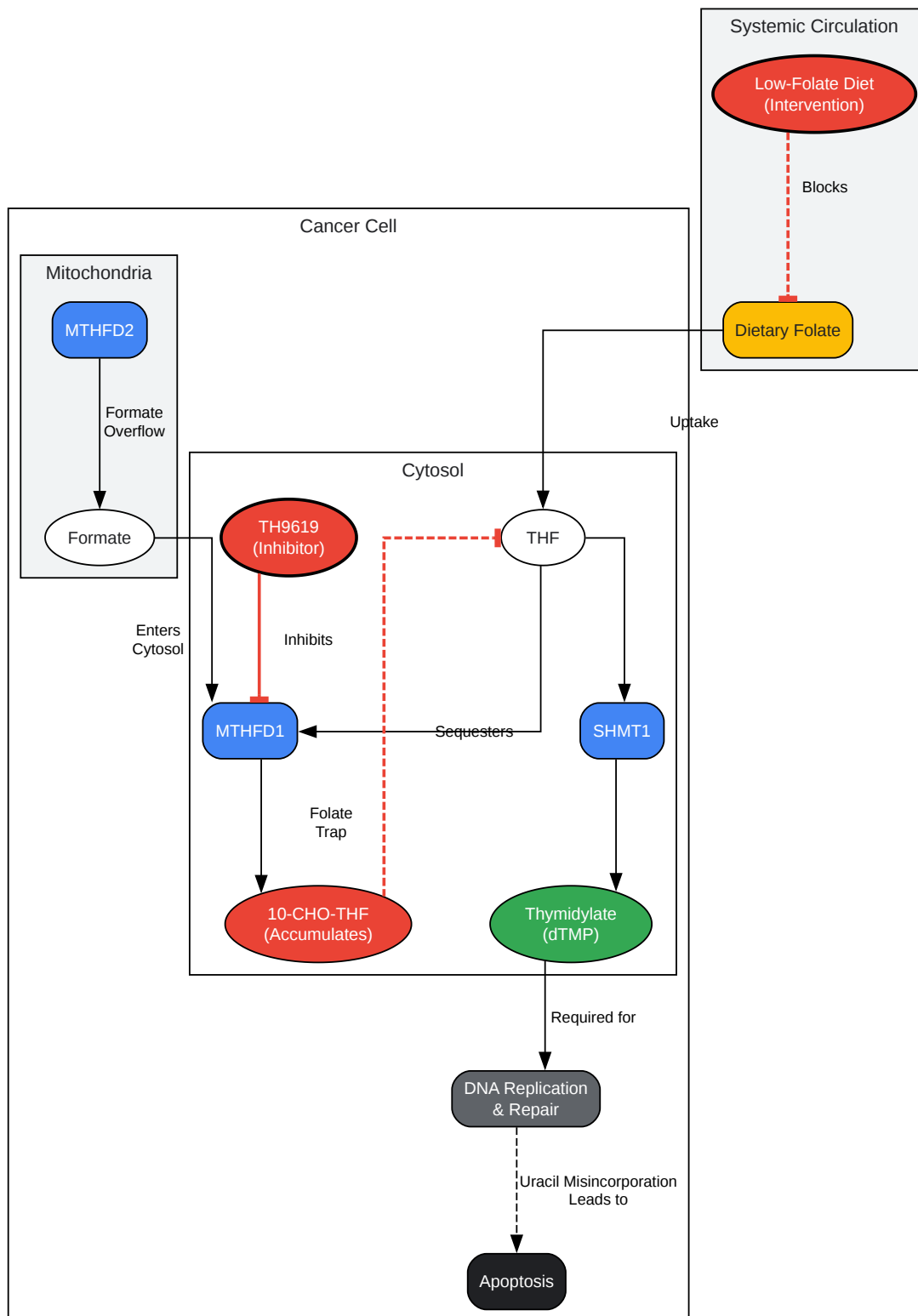
Principle of Synergy: Targeting the Folate Cycle

The combination of a low-folate diet and **TH9619** creates a dual assault on the cancer cell's 1C metabolism.

- **Low-Folate Diet:** Systemically reduces the availability of folate, the essential precursor for the entire 1C metabolic pathway. This limits the substrate available for producing nucleotides (purines, thymidylate) and other critical metabolites.
- **TH9619 Action:** While **TH9619** inhibits both MTHFD1 and MTHFD2, its key cellular action is the inhibition of cytosolic MTHFD1.^[5] In MTHFD2-expressing cancer cells, formate is continuously exported from the mitochondria. **TH9619**'s inhibition of MTHFD1 downstream of this formate production leads to the toxic accumulation of 10-CHO-THF.^{[5][10]} This sequesters the already limited folate pool, critically starving the cell of thymidylate (dTMP) and leading to cell death.^{[4][7]}

The diagram below illustrates this synergistic mechanism.

Synergistic Mechanism of TH9619 and Low-Folate Diet

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Caption: **TH9619** and a low-folate diet synergistically disrupt 1C metabolism.

Experimental Protocols

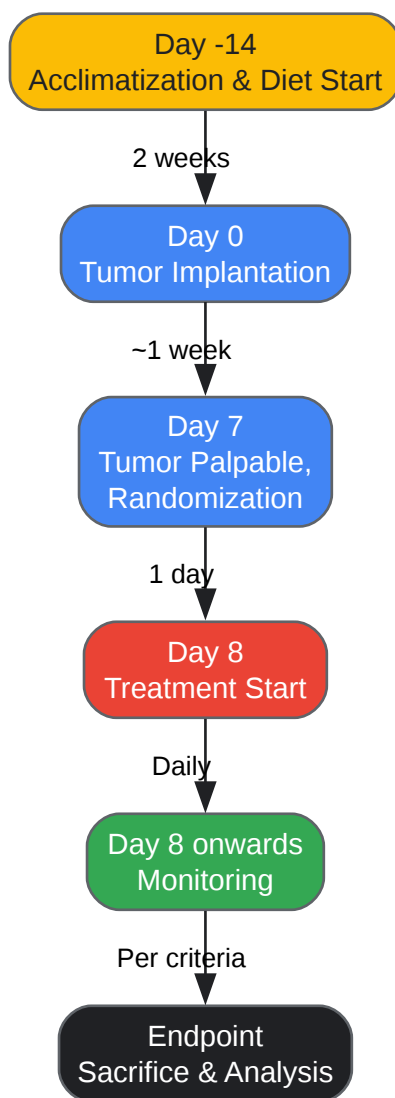
This protocol is designed for a subcutaneous xenograft mouse model of Acute Myeloid Leukemia (AML) using HL-60 cells, based on published efficacy studies.[\[1\]](#)

Materials and Reagents

- Compound: **TH9619** (MedChemExpress, HY-136369 or equivalent)
- Cell Line: HL-60 (ATCC® CCL-240™)
- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NOG mice), female, 6-8 weeks old.
- Vehicle Solution: Sterile PBS, pH 7.4.
- Diets:
 - Control Diet (CD): Amino acid-defined diet containing 2 mg/kg folic acid (e.g., Envigo, TD.01043).
 - Low-Folate Diet (LFD): Amino acid-defined diet with 0 mg/kg folic acid (e.g., Envigo, TD.01044). To further reduce folate from gut microflora, 1% succinyl sulfathiazole can be included.[\[11\]](#)[\[12\]](#)
- Cell Culture Media: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
- Xenograft Implantation: Matrigel® Basement Membrane Matrix.
- Equipment: Calipers, analytical balance, sterile syringes and needles (27G), animal housing facilities.

Experimental Workflow

The overall experimental timeline is depicted below.



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Caption: A typical timeline for an in vivo **TH9619** efficacy study.

Detailed Procedures

Step 1: Acclimatization and Dietary Regimen (Day -14)

- Acclimatize mice to the animal facility for at least one week.
- Two weeks prior to tumor cell implantation, randomize mice into two dietary cohorts:
 - Control Diet (CD) Cohort: Receives control diet.

- Low-Folate Diet (LFD) Cohort: Receives low-folate diet.
- Provide diets and water ad libitum for the entire duration of the study. Monitor body weight twice weekly.

Step 2: Tumor Cell Implantation (Day 0)

- Culture HL-60 cells according to standard protocols.
- On the day of implantation, harvest cells and verify viability (>95%).
- Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 10×10^7 cells/mL.
- Subcutaneously inject 100 μ L of the cell suspension (10×10^6 cells) into the right flank of each mouse.

Step 3: Tumor Growth Monitoring and Randomization (Day ~7)

- Monitor tumor growth daily using digital calipers starting 5-7 days post-implantation.
- Calculate tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- When average tumor volume reaches 100-150 mm³, randomize mice from each dietary cohort into treatment groups (n=5-8 mice per group), ensuring similar average tumor volumes across all groups.

Step 4: **TH9619** Formulation and Administration (Start Day 8)

- Formulation: Prepare a 3 mg/mL stock of **TH9619** in the desired vehicle (e.g., sterile PBS). The final formulation should be prepared fresh daily.
- Dosing: Administer **TH9619** at a dose of 30 mg/kg, subcutaneously (s.c.), twice daily.[\[1\]](#)
- The four treatment groups will be:
 - Group 1: Control Diet + Vehicle
 - Group 2: Control Diet + **TH9619** (30 mg/kg)

- Group 3: Low-Folate Diet + Vehicle
- Group 4: Low-Folate Diet + **TH9619** (30 mg/kg)
- Administer treatments for the duration specified by the study design (e.g., 21-50 days or until endpoint).[1]

Step 5: Efficacy and Toxicity Monitoring (Daily)

- Measure tumor volume and body weight at least three times per week.
- Monitor animals daily for any signs of clinical toxicity (e.g., altered behavior, rough coat, lethargy).
- The primary endpoint is typically tumor growth inhibition. A survival endpoint may also be used, where the event is defined as tumor volume reaching a predetermined size (e.g., 1500 mm³) or the onset of severe clinical signs.

Data Presentation and Expected Results

Quantitative data should be collected and summarized for clear interpretation. The combination of **TH9619** and a low-folate diet is expected to produce the most significant antitumor effect.

Table 1: Tumor Growth Inhibition (TGI)

(Representative data based on published outcomes)

Group	Diet	Treatment	Mean Tumor Volume (mm ³) at Day 21	% TGI	P-value (vs. G1)	P-value (vs. G4)
1	Control	Vehicle	1250 ± 180	-	-	< 0.001
2	Control	TH9619	980 ± 150	21.6%	> 0.05	< 0.01
3	Low-Folate	Vehicle	1100 ± 165	12.0%	> 0.05	< 0.001
4	Low-Folate	TH9619	350 ± 95	72.0%	< 0.001	-

% TGI calculated relative to the Control Diet + Vehicle group.

Table 2: Body Weight and Survival

(Representative data based on published outcomes)

Group	Diet	Treatment	Mean Body Weight Change (%) at Day 21	Median Survival (Days)[1][4]
1	Control	Vehicle	+2.5% ± 1.0%	25
2	Control	TH9619	+1.8% ± 1.2%	28
3	Low-Folate	Vehicle	+1.5% ± 1.5%	26
4	Low-Folate	TH9619	+1.0% ± 1.8%	~40

Studies report that the combination treatment does not significantly affect body weight, indicating good tolerability. A significant survival advantage of approximately 2 weeks is expected in the combination group.

Troubleshooting

- No Tumor Growth: Check cell viability and Matrigel concentration/temperature. Ensure the mouse strain is appropriate (sufficiently immunocompromised).
- High Variability in Tumor Size: Increase the group size (n) to improve statistical power. Ensure consistent injection technique.
- Excessive Body Weight Loss (>15%): This may indicate toxicity from the diet or compound. Consider reducing the dose of **TH9619** or providing supplementary hydration. The low-folate diet itself is not expected to cause weight loss.[13]
- Poor Efficacy: Verify compound formulation and activity. Confirm low folate levels in plasma of mice on the LFD via LC-MS analysis. Note that high levels of thymidine in mouse plasma can also compromise **TH9619** efficacy.[5][8]

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